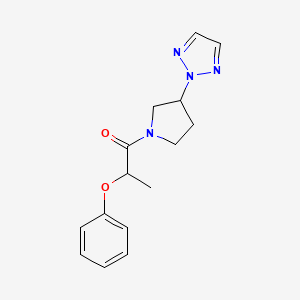
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a member of the class of compounds known as pyrrolidines, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
The synthesis of novel 1,2,3-triazole analogs (9a–j) via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium has led to the discovery of potential carbonic anhydrase-II inhibitors . These compounds were evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme. The presence of polar groups at the 1,2,3-triazole-substituted phenyl ring in these derivatives (9a–j) contributed to their overall activity. Molecular docking studies revealed that these compounds directly bind to the active site residues of carbonic anhydrase-II.
Biomedical Applications
1,2,3-Triazole-containing molecules have gained prominence in pharmaceuticals and biomedicinal research. The triazole moiety exhibits diverse biological activities, making it valuable for drug design and development . Researchers explore its potential in areas such as anticancer agents, antimicrobial drugs, and anti-inflammatory compounds.
Agrochemicals
The chemistry of compounds containing the 1,2,3-triazole moiety has expanded significantly. These molecules find applications in agrochemicals, including herbicides, fungicides, and insecticides . Their unique structure contributes to their effectiveness in crop protection.
Material Sciences
1,2,3-Triazole derivatives play a crucial role in material science. They are used in industrial applications such as dyes, photographic materials, and photostabilizers . Additionally, they serve as corrosion inhibitors for copper alloys.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCBUDRSNESHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2683869.png)
![4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane](/img/structure/B2683872.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole](/img/structure/B2683873.png)
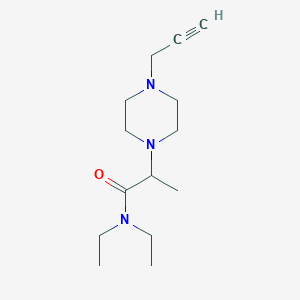
![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)
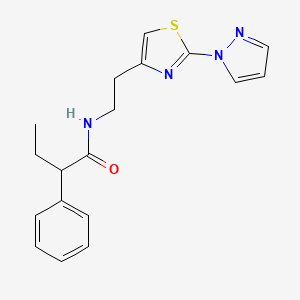


![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)
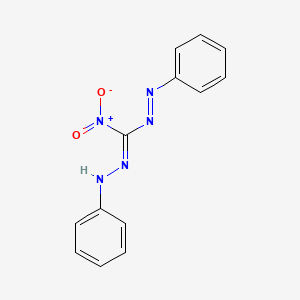

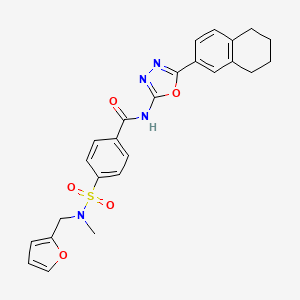
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
